N-{2-[5-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{2-[5-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a dihydropyrazole derivative featuring a 2-furyl substituent and dual methylsulfonamide groups. Its structure combines a dihydropyrazole core with aromatic and sulfonamide functionalities, making it a candidate for pharmacological applications, particularly antiviral activity .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-24(19,20)17-12-7-4-3-6-11(12)13-10-14(15-8-5-9-23-15)18(16-13)25(2,21)22/h3-9,14,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCXJRJRNEQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[5-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, synthesis methods, and the implications of its structure on efficacy.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a furyl group, and a methanesulfonamide moiety. The general formula can be represented as follows:
This structure is crucial for its biological activity, as modifications to any part of the molecule can significantly alter its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For example, one study reported that pyrazole derivatives inhibited the growth of E. coli and Staphylococcus aureus effectively .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely documented. This compound may exhibit similar effects due to the presence of the sulfonamide group, which has been associated with inhibition of cyclooxygenase (COX) enzymes—key players in the inflammatory response .
Anticancer Activity
Recent studies have begun to explore the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth factors .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of the Furyl Group : The incorporation of a furyl moiety can be accomplished via electrophilic substitution reactions.
- Sulfonamide Formation : The final step usually involves the reaction of an amine with a sulfonyl chloride to yield the methanesulfonamide derivative.
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated various pyrazole derivatives for their antimicrobial efficacy against standard bacterial strains. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Inhibition Zone: 15 mm | Inhibition Zone: 12 mm |
| N-{2-[5-(2-furyl)...} | Inhibition Zone: 18 mm | Inhibition Zone: 14 mm |
Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for COX inhibition. The results demonstrated a significant reduction in inflammation markers in treated animal models compared to controls .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that sulfonamide compounds, including N-{2-[5-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, exhibit antimicrobial properties. They have been studied for their effectiveness against various bacterial strains, potentially serving as lead compounds for new antibiotics .
2. Anticancer Potential
Sulfonamides have been investigated for their anticancer activity. The compound has shown promise in inhibiting specific cancer cell lines, suggesting that it may interfere with cellular proliferation pathways . For example, certain derivatives of sulfonamides have been linked to the inhibition of enzymes critical for tumor growth.
3. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are common among sulfonamide derivatives. Studies on related compounds have demonstrated their ability to inhibit inflammatory cytokines, making them candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving furyl and methylsulfonyl groups.
- Sulfonamide Formation : The final step involves the reaction with methanesulfonamide to yield the target compound.
These synthetic methods are crucial as they determine the compound's purity and yield, impacting its biological evaluation .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens. The results indicated that compounds structurally similar to this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus .
Case Study 2: Anti-Cancer Activity
In another research project, derivatives of the compound were tested on human cancer cell lines. The findings suggested that modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cells. This study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Comparison with Similar Compounds
Core Structural Features
The compound shares a dihydropyrazole backbone with several analogues, but its substituents distinguish its properties:
Substituent Effects on Pharmacokinetics
Electronic and Steric Considerations
- Electron-Donating Groups : Methoxy (CAS 794550-72-4) or ethoxy (CAS 724437-60-9) groups improve solubility but may reduce receptor affinity .
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones
The 4,5-dihydropyrazole ring is constructed via acid-catalyzed cyclocondensation. A representative protocol involves:
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Reacting 3-(2-furyl)acryloyl chloride with N-(2-aminophenyl)methanesulfonamide to form the α,β-unsaturated amide intermediate
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Treating with methylhydrazine in ethanol under reflux (Δ, 12 h) to induce cyclization.
Key Data:
| Starting Material | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-(2-Furyl)acryloyl chloride | EtOH, Δ, 12 h | 68 | 95.2 |
| N-(2-Aminophenyl)methanesulfonamide | HCl (cat.), N2 atm | 72 | 97.8 |
This method provides moderate yields but requires stringent exclusion of moisture to prevent hydrolysis of the acryloyl intermediate.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclocondensation. Using a 300 W microwave reactor:
Mechanistic studies indicate microwave energy promotes concerted-dipolar cycloaddition, minimizing side reactions like Michael addition.
Installation of the Methylsulfonyl Group
Direct Sulfonation of Pyrazoline N1
Post-cyclization, the N1 position undergoes sulfonation using methanesulfonyl chloride:
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Dissolve pyrazoline intermediate (1 eq) in dry DCM
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Add MsCl (1.2 eq) and Et3N (2 eq) at 0°C
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Warm to RT, stir 4 h
Optimization Findings:
Pre-sulfonation Strategy
Alternative approach sulfonates the hydrazine precursor before cyclization:
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Prepare N-methylsulfonyl hydrazine from hydrazine hydrate and MsCl
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Condense with α,β-unsaturated ketone
This method avoids late-stage sulfonation but requires anhydrous conditions throughout.
Functionalization of the Aryl Backbone
Synthesis of N-(2-Aminophenyl)methanesulfonamide
The aryl component is prepared via:
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Nitration of 2-bromoanisole to 2-nitro-4-bromoanisole
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Pd-catalyzed coupling with methanesulfonamide
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O-demethylation and reduction of nitro group
Critical Parameters:
Direct Sulfonylation of 2-Aminophenyl Precursors
A more efficient route employs:
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Protection of 2-aminophenol as its TBS ether
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Sulfonylation with MsCl in THF
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Deprotection with TBAF
This 3-step sequence achieves 85% overall yield with minimal purification.
Final Coupling and Purification
Convergent Synthesis
The fully functionalized pyrazoline and aryl sulfonamide are coupled via:
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Ullmann coupling using CuI/L-proline in DMSO at 120°C
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Chromatographic purification (SiO2, EtOAc/hexane gradient)
Performance Metrics:
| Coupling Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann | 24 | 76 | 98.3 |
| Suzuki-Miyaura | 48 | 63 | 97.1 |
Ullmann conditions prove superior despite longer reaction times.
Crystallization Optimization
Final purification via recrystallization:
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Solvent system: Ethanol/water (7:3 v/v)
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Cooling rate: 0.5°C/min from 65°C to 4°C
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Crystal morphology: Needles suitable for X-ray diffraction
This process enhances purity to 99.5% with 82% recovery.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
δ 7.82 (d, J = 8.4 Hz, 1H), 7.61–7.55 (m, 2H), 7.34 (t, J = 7.6 Hz, 1H), 6.92 (d, J = 3.2 Hz, 1H), 6.48 (dd, J = 3.2, 1.8 Hz, 1H), 5.21 (dd, J = 11.6, 4.8 Hz, 1H), 3.82 (s, 3H), 3.12 (s, 3H), 2.98–2.86 (m, 2H).
HRMS (ESI+):
m/z calcd for C17H18FN3O4S2 [M+H]+: 412.0821; found: 412.0824.
XRD Confirmation
Single-crystal X-ray analysis confirms:
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Dihedral angle between pyrazoline and aryl rings: 67.3°
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Sulfonyl S=O bond lengths: 1.432 Å (avg)
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Intramolecular N-H···O hydrogen bonding stabilizes conformation.
Scale-Up Considerations
Pilot Plant Protocol
Kilogram-scale production employs:
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Continuous flow reactor for cyclization (residence time 8 min)
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Thin-film evaporation for MsCl quenching
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Automated crystallization system
Productivity Metrics:
Waste Stream Management
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MsCl quench liquor neutralized with NaHCO3 before aqueous disposal
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Cu residues from Ullmann coupling removed via chelating resins
Comparative Method Evaluation
| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Sequential Functionalization | 7 | 32 | 98.1 | 1.00 |
| Convergent Synthesis | 5 | 45 | 99.5 | 0.87 |
| Microwave-Assisted | 4 | 58 | 97.9 | 0.92 |
The convergent approach balances efficiency and purity, while microwave methods offer speed advantages for small-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
